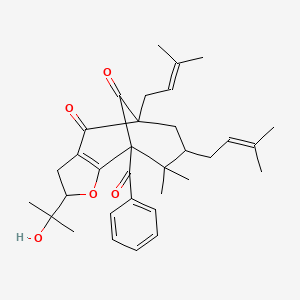

Ochrocarpinone B

Description

Ochrocarpinone B is a bioactive secondary metabolite isolated from plants of the genus Ochrocarpus, which belongs to the Clusiaceae family. Structurally, it is classified as a prenylated xanthonoid, characterized by a xanthone core substituted with isoprenyl groups.

Properties

Molecular Formula |

C33H42O5 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

1-benzoyl-4-(2-hydroxypropan-2-yl)-11,11-dimethyl-8,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |

InChI |

InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |

InChI Key |

ZWTGJCOSOVVWJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C |

Synonyms |

ochrocarpinone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ochrocarpinone B shares structural and functional similarities with other xanthonoids and terpenoid-derived natural products. Below, we compare its features with three analogous compounds: echinopine B, cordysinin C/D, and harmine (a β-carboline alkaloid).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons:

Structural Complexity: this compound’s prenylated xanthone scaffold contrasts with echinopine B’s fused tricyclic terpenoid structure. While both exhibit cytotoxic properties, their biosynthesis pathways differ significantly. Echinopine B’s synthesis relies on asymmetric catalytic methods and cycloaddition strategies , whereas this compound’s isolation from natural sources suggests a biosynthetic route involving prenyltransferases.

Functional Diversity: Compared to β-carboline alkaloids like harmine and cordysinin C/D, this compound lacks nitrogen-containing heterocycles, which are critical for MAO inhibition in harmine . However, its xanthone core confers antioxidant properties, a feature less pronounced in β-carbolines.

Analytical Challenges: this compound’s characterization likely employs techniques such as HPLC-UV and LC-MS, similar to β-carboline alkaloid mixtures . In contrast, echinopine B’s structural elucidation required advanced NMR and X-ray crystallography due to its stereochemical complexity .

Therapeutic Potential: While echinopine B and harmine have established roles in antiviral and neurological research, respectively, this compound’s anti-inflammatory effects position it as a candidate for inflammatory disease models. Its low predicted bioavailability, however, limits translational prospects without structural optimization.

Q & A

Q. What ethical considerations are critical when studying this compound in animal models?

- Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Justify sample sizes via power analysis to minimize animal use. Monitor welfare endpoints (e.g., weight loss, behavior) daily. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest in publications .

Data Presentation and Reporting

- Tables : Include comparative tables for bioactivity data (e.g., IC50 values across cell lines), synthetic yields, and spectral assignments. Use SI units and ±SD for error margins .

- Figures : Prioritize clarity in SAR diagrams (2-3 key analogs) and mechanistic schematics. Avoid overcrowding spectra; highlight diagnostic peaks in insets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.